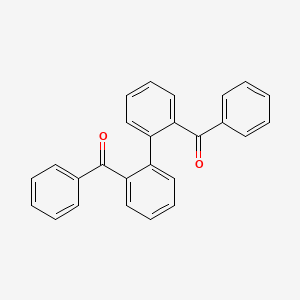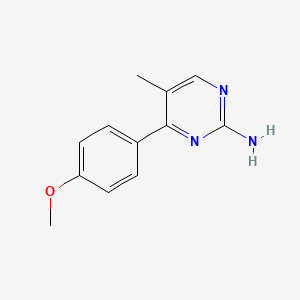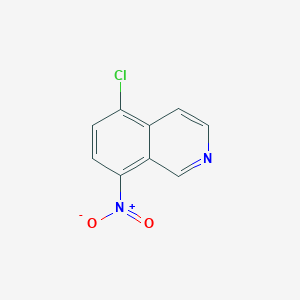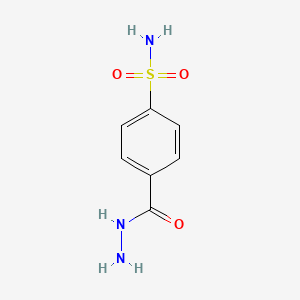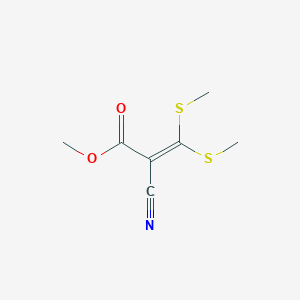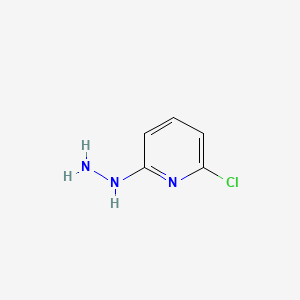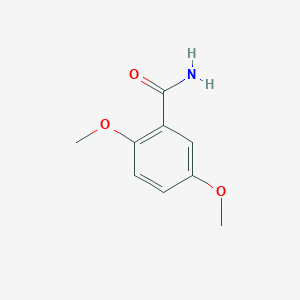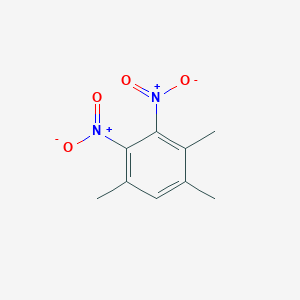
4-(Trifluorométhyl)benzimidazole
Vue d'ensemble
Description
4-(Trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic organic compound characterized by the presence of a benzimidazole ring substituted with a trifluoromethyl group at the 4-position
Applications De Recherche Scientifique
4-(Trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mécanisme D'action
Target of Action
Benzimidazole derivatives, which include 4-(trifluoromethyl)benzimidazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups .
Mode of Action
For instance, some benzimidazoles work by binding to tubulin, a vital part of the cytoskeleton and mitotic spindle . This interaction can lead to changes in cell structure and function .
Biochemical Pathways
For example, some benzimidazoles have been found to inhibit the helminth-specific enzyme fumarate reductase . This inhibition can disrupt the energy metabolism of parasitic worms, leading to their death .
Pharmacokinetics
Benzimidazoles, in general, are known to have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Benzimidazoles have been reported to have various effects, such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazoles .
Analyse Biochimique
Biochemical Properties
4-(trifluoromethyl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds. Additionally, 4-(trifluoromethyl)-1H-benzimidazole has been observed to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of 4-(trifluoromethyl)-1H-benzimidazole on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 4-(trifluoromethyl)-1H-benzimidazole can alter gene expression and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, 4-(trifluoromethyl)-1H-benzimidazole can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 4-(trifluoromethyl)-1H-benzimidazole exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, 4-(trifluoromethyl)-1H-benzimidazole has been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(trifluoromethyl)-1H-benzimidazole have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that 4-(trifluoromethyl)-1H-benzimidazole remains stable under controlled conditions, but its degradation can be accelerated by factors such as light and temperature. Long-term exposure to 4-(trifluoromethyl)-1H-benzimidazole has been associated with changes in cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of 4-(trifluoromethyl)-1H-benzimidazole in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, chronic exposure to high doses of 4-(trifluoromethyl)-1H-benzimidazole can result in long-term changes in organ function and overall health .
Metabolic Pathways
4-(trifluoromethyl)-1H-benzimidazole is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites. The metabolic pathways of 4-(trifluoromethyl)-1H-benzimidazole can influence its pharmacokinetics and overall biological activity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of 4-(trifluoromethyl)-1H-benzimidazole within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, 4-(trifluoromethyl)-1H-benzimidazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-(trifluoromethyl)-1H-benzimidazole is an important factor in determining its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria. The targeting of 4-(trifluoromethyl)-1H-benzimidazole to these compartments is mediated by specific signals and post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzimidazole typically involves the introduction of the trifluoromethyl group into the benzimidazole ring. One common method is the radical trifluoromethylation of benzimidazole derivatives. This process often employs reagents such as trifluoromethyltrimethylsilane (TMSCF3) and a radical initiator under specific conditions .
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)benzimidazole may involve multi-step synthesis starting from readily available precursors. For instance, the synthesis can begin with the nitration of a suitable aromatic compound, followed by reduction and cyclization to form the benzimidazole core. The trifluoromethyl group is then introduced using reagents like TMSCF3 or trifluoromethyl iodide under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium trifluoroacetate in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)aniline
- Trifluoromethylated benzimidazoles
Comparison: Compared to other trifluoromethylated compounds, 4-(Trifluoromethyl)benzimidazole exhibits unique properties due to the presence of the benzimidazole ring. This structure imparts additional stability and reactivity, making it a valuable compound in various applications. The trifluoromethyl group further enhances its chemical and biological properties, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDDNPWZXAZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323083 | |
| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-11-0 | |
| Record name | 392-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


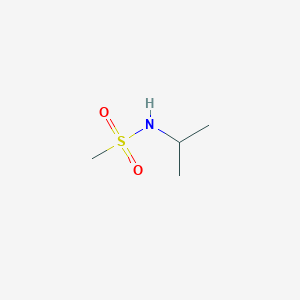
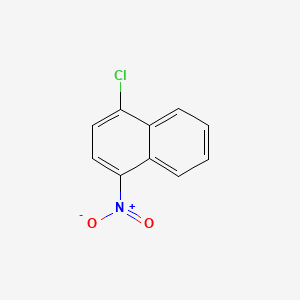

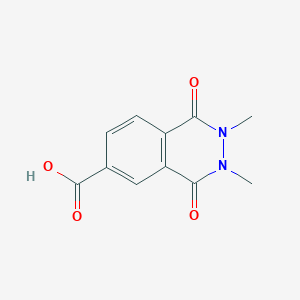
![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)
